2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring fused with a phenyl group and a trimethoxybenzylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-phenyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxane-4,6-dione: Lacks the trimethoxybenzylidene moiety, making it less complex.
5-(2,3,4-Trimethoxybenzylidene)-1,3-dioxane-4,6-dione: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is unique due to the presence of both the phenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3 |
InChI Key |
BXMWZGKSAZKBDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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